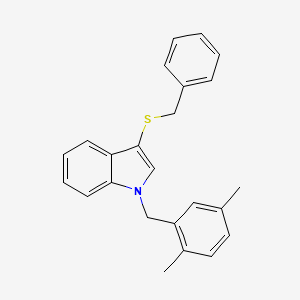

3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Molecular Structure Analysis

The molecular structure of this compound, as implied by its name, likely involves an indole ring with the benzylthio and 2,5-dimethylbenzyl groups attached at the 3 and 1 positions, respectively. The exact structure and the positions of these groups would need to be confirmed by techniques such as NMR spectroscopy or X-ray crystallography .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the indole ring, which is aromatic and thus relatively stable but can undergo electrophilic substitution reactions. The benzylthio and 2,5-dimethylbenzyl groups may also influence the compound’s reactivity .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. It’s likely to be a solid at room temperature, and its solubility in different solvents would depend on the nature of the solvent and the compound’s own polarity .科学的研究の応用

Synthesis and Functionalization of Indoles

Indoles are a significant class of heterocyclic compounds with a wide range of biological activities, making them the focus of extensive research. The synthesis and functionalization of indoles have been explored for over a century, with palladium-catalyzed reactions emerging as a crucial method in the last 40 years due to their tolerance of a wide range of functionalities and applicability to complex molecules. Such synthetic methods allow for the efficient production of fine chemicals, agrochemical and pharmaceutical intermediates, and active ingredients with fewer steps and less waste compared to classical methods. The substituted indole nucleus is a structural component in many biologically active compounds, both natural and unnatural, underscoring the importance of developing diverse synthetic approaches for its functionalization and application in drug development and other areas (Cacchi & Fabrizi, 2005).

Biological Activity and Applications

Indole derivatives, including those similar in structure to "3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole," have been synthesized for potential biological applications. For instance, the synthesis of N-[3-(2,3-dimethyl-1H-indol-1-yl)-4-hydroxyphenyl]arylsulfon(aroyl)amides demonstrated the possibility of producing compounds with significant biological activities, such as acting as antagonists to para-amino benzoic acid, inhibitors of glutamyl endopeptidase II, and treatments for phobic disorders. The wide-ranging potential activities highlight the relevance of such compounds in medicinal chemistry and drug discovery (Avdeenko, Konovalova, & Yakymenko, 2020).

Antimicrobial Screening

The exploration of indole derivatives for antimicrobial properties is another area of significant interest. Novel synthetic methods have enabled the creation of indole-based compounds with potential for use as antimicrobial agents. For example, the synthesis of novel 1,3-dioxolanes linked to N-5 of 5H-[1,2,4]triazino[5,6-b]indole-3-thiol and their subsequent screening for antimicrobial activity indicate the utility of indole derivatives in developing new antimicrobial drugs. These compounds showed moderate inhibitory activity against Candida albicans, suggesting their potential application in treating fungal infections (Ramadan, Rasheed, & El Ashry, 2019).

作用機序

Safety and Hazards

将来の方向性

特性

IUPAC Name |

3-benzylsulfanyl-1-[(2,5-dimethylphenyl)methyl]indole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H23NS/c1-18-12-13-19(2)21(14-18)15-25-16-24(22-10-6-7-11-23(22)25)26-17-20-8-4-3-5-9-20/h3-14,16H,15,17H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYNXSJKXUUJUDU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C)CN2C=C(C3=CC=CC=C32)SCC4=CC=CC=C4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H23NS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

357.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(benzylthio)-1-(2,5-dimethylbenzyl)-1H-indole | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-(4-(Diethylamino)-2-methylphenyl)-3-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)urea](/img/structure/B2971054.png)

![N~6~-(2-methoxyethyl)-N~4~-(4-methylphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine](/img/structure/B2971057.png)

![N1-(benzo[d][1,3]dioxol-5-ylmethyl)-N2-(4-sulfamoylphenethyl)oxalamide](/img/structure/B2971058.png)

![Tert-butyl 2-methyl-4,5,6,7-tetrahydropyrazolo[4,3-c]pyridine-3-carboxylate](/img/structure/B2971061.png)

![4-[(2,4-Dimethyl-1,3-thiazol-5-yl)methyl]-1-(2-methoxypyridin-4-yl)piperazin-2-one](/img/structure/B2971066.png)

![5-((4-(3-Chlorophenyl)piperazin-1-yl)(m-tolyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2971067.png)

![1-(5-(furan-2-yl)-1'-phenyl-3'-(p-tolyl)-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)-2-(piperidin-1-yl)ethanone](/img/structure/B2971068.png)

![Methyl N-[2-(3,4-dimethoxyphenyl)ethyl]carbamate](/img/structure/B2971070.png)

![3-(4-chloro-3-(trifluoromethyl)phenyl)-1-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)propan-1-one](/img/structure/B2971071.png)

![1-Benzyl-8-oxa-1-azaspiro[4.5]decan-3-amine](/img/structure/B2971072.png)

![5-(3,5-dimethoxyphenyl)-3-[1-(4-fluorophenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-oxadiazole](/img/structure/B2971075.png)

![N-[1-(tert-butyl)-3-(4-chlorophenyl)-4-cyano-1H-pyrazol-5-yl]-3-(trifluoromethyl)benzenecarboxamide](/img/structure/B2971077.png)